![molecular formula C19H16N2O3S B2943640 N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide CAS No. 921559-15-1](/img/structure/B2943640.png)
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide, have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structure of indole derivatives allows them to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents with antiviral capabilities.
Anti-inflammatory and Analgesic Effects
Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. They have been compared with standard drugs like indomethacin and celecoxib, showing promising results with lower ulcerogenic indexes . This suggests that N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide could potentially be developed into a new class of anti-inflammatory and pain-relief medications.
Anticancer Potential
Research has indicated that certain indole derivatives can act as anti-proliferative agents against various cancer cell lines, including MCF-7 breast cancer cells . These compounds can inhibit key growth receptors like VEGFR-2 and induce apoptosis in cancer cells, making them a valuable area of study for cancer treatment.
Antioxidant Properties
Indole derivatives are also known for their antioxidant properties. They have been tested using methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH), showing considerable activity . This suggests that N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide could be used to develop new antioxidant therapies.
Role in Plant Growth
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This indicates that indole derivatives, including N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide, may play a role in plant growth and development, potentially leading to agricultural applications.
Organic Synthesis and Complexation Studies
Indole derivatives are widely used in organic synthesis as intermediates or reaction reagents . They are involved in the synthesis of complexes and have diverse applications in research fields, such as the development of new synthetic pathways and materials.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds interact with their targets to induce a biological response .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can also vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .
Result of Action
The result of a compound’s action can be seen in its biological activities. For example, indole derivatives have shown diverse biological activities, indicating a wide range of potential therapeutic applications .
Action Environment
The action environment can influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all impact how an indole derivative functions .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21-17-10-9-15(11-14(17)12-19(21)22)20-25(23,24)18-8-4-6-13-5-2-3-7-16(13)18/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTWSXPLVZWQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide |
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